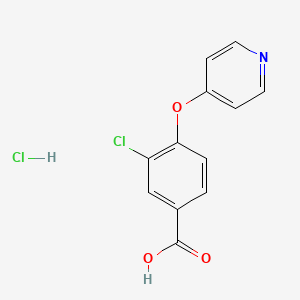

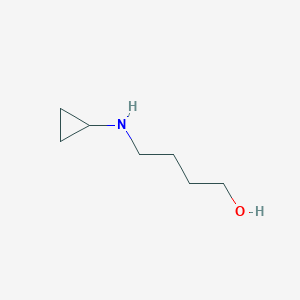

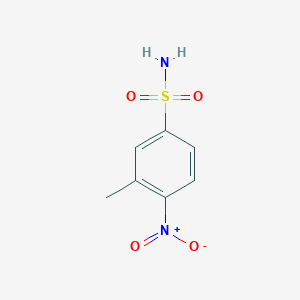

![molecular formula C8H6ClN3O B1525500 N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine CAS No. 1251406-42-4](/img/structure/B1525500.png)

N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine

Overview

Description

“N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine” is characterized by an imidazole ring fused to a pyridine ring . The optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .Physical And Chemical Properties Analysis

“N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine” is a powder at room temperature . Its molecular weight is 195.61 .Scientific Research Applications

Optoelectronic Materials

The compound’s optical properties, such as Stokes shifts , forbidden band gap widths , molar absorption coefficients , and fluorescence quantum yields , have been extensively studied . These properties are crucial for optoelectronic applications, including white light-emitting devices and hybrid fluorescence/phosphorescence devices (F/P-WOLED) . The high thermal stability and good film-forming properties of chalcones containing the 2-chloroimidazo[1,2-a]pyridine fragment make them suitable for creating films with an ordered structure, which is beneficial for optoelectronic devices .

Synthetic Organic Chemistry

The compound serves as a key intermediate in the synthesis of chalcones . Chalcones are a group of organic compounds with diverse applications, including the development of new pharmaceuticals and materials science. The introduction of various functional groups into the 1-azaindolizine fragment of the compound can lead to significant changes in the optical and electrochemical properties, affecting the quantum yield and the UV-Vis absorption range .

Pharmacological Research

Substituted imidazo[1,2-a]pyridines, like the one present in this compound, are known for their broad spectrum of biological and pharmacological activity. They are studied for their potential use in developing new medications, particularly due to their emission in the blue region with a high quantum yield, which is advantageous for creating compounds with specific therapeutic effects .

Material Science

The compound’s ability to form films with an ordered structure indicates its potential application in material science. Such films can be used in various technologies, including sensors , coatings , and protective layers in electronic devices. The ordered structure of these films can enhance the durability and functionality of the materials .

Bioimaging

Derivatives of imidazo[1,2-a]pyridines have been explored for their use in fluorescent bioimaging . The compound’s fluorescence properties make it a candidate for designing probes that can be used for imaging pH levels and other biological markers in living organisms .

Catalysis

The compound can be utilized in catalytic processes, particularly in reactions that require the formation of amides. Amides are fundamental components in organic chemistry, and the synthesis of amides is a critical reaction in the production of pharmaceuticals, polymers, and natural products. The compound’s role in facilitating C–C bond cleavage to form amides is an area of active research .

properties

IUPAC Name |

(NE)-N-[(2-chloroimidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-8-6(5-10-13)12-4-2-1-3-7(12)11-8/h1-5,13H/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRFGXYMDKIJTK-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=C(N2C=C1)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

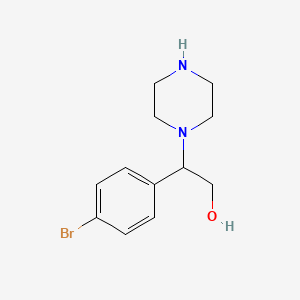

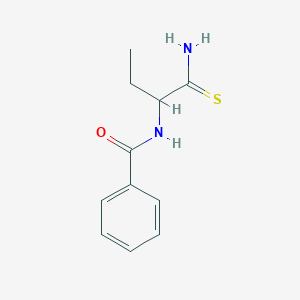

![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)

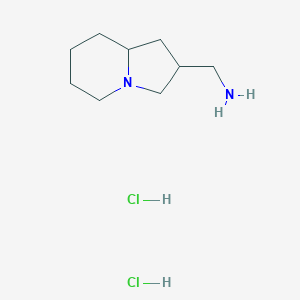

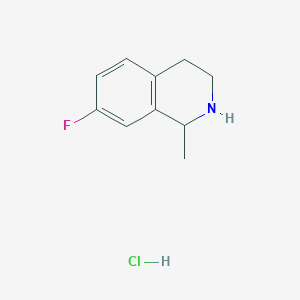

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

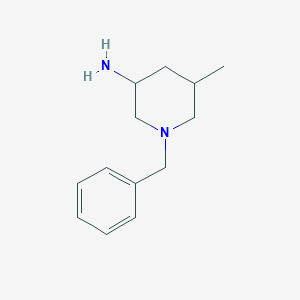

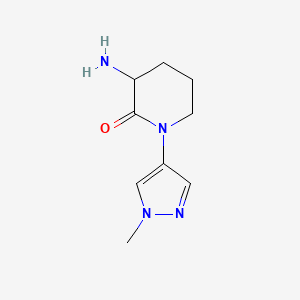

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)